![molecular formula C16H14Cl2F5N2O2P B13996003 N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline CAS No. 70539-69-4](/img/structure/B13996003.png)
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline is a complex chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of chloroethyl, pentafluorophenoxy, and phosphoryl groups attached to an aniline base, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline typically involves the reaction of bis(2-chloroethyl)amine with a pentafluorophenoxyphosphoryl derivative. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process involves:
- Dissolving bis(2-chloroethyl)amine in a suitable solvent such as chloroform.
- Adding the pentafluorophenoxyphosphoryl derivative to the solution at a low temperature (0°C or below).
- Stirring the mixture and gradually allowing it to reach room temperature.
- Heating the mixture to 60-65°C to complete the reaction and precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent parts.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield aniline derivatives and phosphoryl compounds, while substitution reactions can produce a wide range of new compounds with varying functional groups .
Scientific Research Applications
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline has several scientific research applications:
Biology: Studied for its potential effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential use in cancer therapy due to its ability to induce cell death in certain cancer cell lines.
Mechanism of Action
The mechanism of action of N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline involves its interaction with cellular components, leading to various biochemical effects. The compound can:
Induce Apoptosis: By activating caspase enzymes, it promotes programmed cell death in certain cancer cells.
Inhibit Cell Cycle Progression: It can cause cell cycle arrest at specific phases, preventing the proliferation of cancer cells.
Interact with DNA: The chloroethyl groups can form covalent bonds with DNA, leading to DNA damage and cell death.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine: A simpler compound with similar chloroethyl groups but lacking the pentafluorophenoxy and phosphoryl groups.
N,N-bis(2-chloroethyl)aniline: Similar structure but without the phosphoryl group.
Pentafluorophenoxyphosphoryl derivatives: Compounds with similar phosphoryl and pentafluorophenoxy groups but different amine bases.
Uniqueness
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and induce apoptosis makes it a promising candidate for cancer research and therapy.
Properties
CAS No. |
70539-69-4 |
|---|---|
Molecular Formula |
C16H14Cl2F5N2O2P |
Molecular Weight |
463.2 g/mol |
IUPAC Name |
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline |
InChI |
InChI=1S/C16H14Cl2F5N2O2P/c17-6-8-25(9-7-18)28(26,24-10-4-2-1-3-5-10)27-16-14(22)12(20)11(19)13(21)15(16)23/h1-5H,6-9H2,(H,24,26) |
InChI Key |
IWBODMDHAICZHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(N(CCCl)CCCl)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


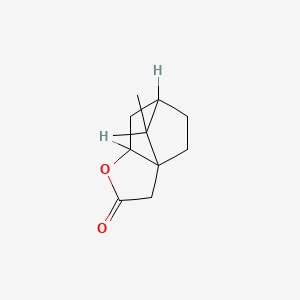

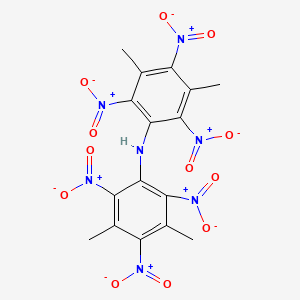
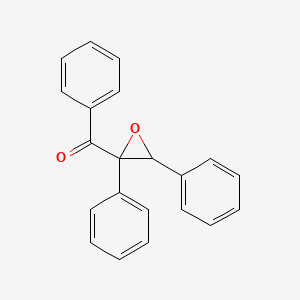
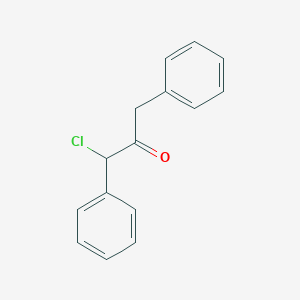
![[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic Acid](/img/structure/B13995941.png)
![2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13995944.png)
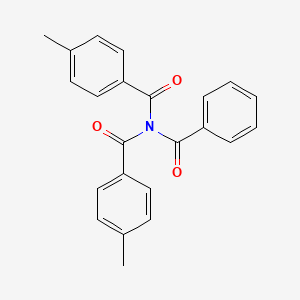
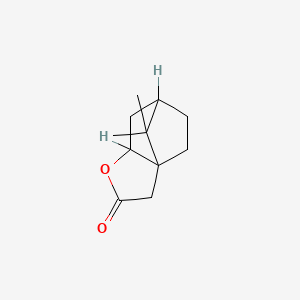
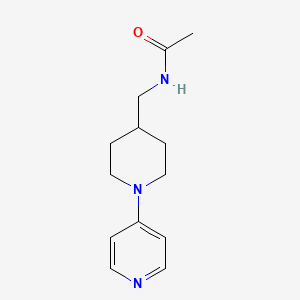
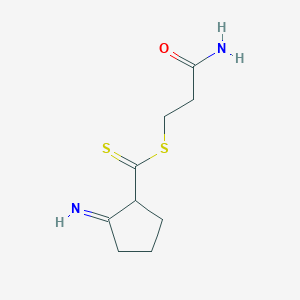
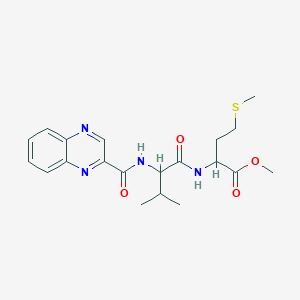
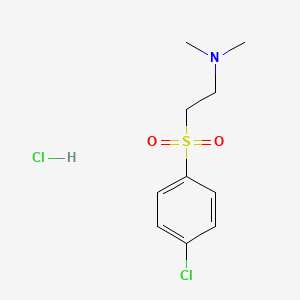
![1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]-](/img/structure/B13995978.png)
